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Compound Name:
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propanol

Cat. No.: B147290 Get Quote

An In-Depth Comparative Guide to the Enantiomers of 2-Amino-3-benzyloxy-1-propanol for

Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise

control of molecular stereochemistry is not merely an academic exercise but a critical

determinant of biological activity, efficacy, and safety. Chiral molecules, which exist as non-

superimposable mirror images known as enantiomers, often exhibit profoundly different

pharmacological and toxicological profiles. This guide offers a detailed comparison of (S)-2-
Amino-3-benzyloxy-1-propanol and its mirror image, (R)-2-Amino-3-benzyloxy-1-propanol,

two versatile chiral building blocks pivotal in the asymmetric synthesis of complex bioactive

molecules.[1]

As a Senior Application Scientist, this document is structured to provide not just data, but a

causal understanding of the experimental choices and analytical methodologies essential for

working with these enantiomers. We will delve into their synthesis, comparative properties,

analytical differentiation, and applications, grounded in established scientific principles.

Physicochemical Properties: A Tale of Identical
Opposites
Enantiomers share identical physical properties in an achiral environment, such as melting

point, boiling point, and solubility.[2] The defining difference lies in their interaction with plane-
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polarized light, a property known as optical activity.[3] One enantiomer will rotate the light in a

clockwise (+) direction (dextrorotatory), while its counterpart will rotate it by an equal magnitude

in the counter-clockwise (-) direction (levorotatory).[4]
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Property
(S)-2-Amino-3-
benzyloxy-1-
propanol

(R)-2-Amino-3-
benzyloxy-1-
propanol

Rationale for
Comparison

Synonyms
H-D-Ser(Bzl)-ol, O-

Benzyl-D-Serinol[5]

H-L-Ser(Bzl)-ol, O-

Benzyl-L-Serinol[6]

Nomenclature can

vary; CAS number is

the definitive identifier.

CAS Number 58577-88-1[7] 58577-87-0[8]

Unique registry

number for each

distinct chemical

substance.

Molecular Formula C₁₀H₁₅NO₂[5] C₁₀H₁₅NO₂[8]
Identical, as they are

isomers.

Molecular Weight 181.23 g/mol [5] 181.23 g/mol [8]

Identical, due to the

same atomic

composition.

Appearance

Colorless to yellow

liquid or low melting

solid[5][8]

Colorless to yellow

liquid or low melting

solid[8]

Physical state and

appearance are

typically identical.

Melting Point 34-37 °C (lit.)[9] 34-37 °C (lit.)

Intermolecular forces

are identical in the

pure enantiomeric

crystal lattice.

Boiling Point 307 °C (lit.)[9] 307 °C (lit.)

Energy required to

overcome

intermolecular forces

is the same.

Optical Rotation Levorotatory (-)[5]

Dextrorotatory (+);

[α]20/D +4° (c=1 in

CH₂Cl₂)

This is the key

distinguishing physical

property of

enantiomers.
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Enantioselective Synthesis: The Pursuit of
Stereochemical Purity
The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern organic

chemistry.[10] These compounds are often derived from the "chiral pool," utilizing naturally

occurring chiral molecules like amino acids as starting materials. For (S)- and (R)-2-Amino-3-

benzyloxy-1-propanol, a common and efficient strategy involves the reduction of the

corresponding O-benzyl-D-serine or O-benzyl-L-serine. This approach preserves the

stereochemical integrity of the starting material.

(S)-Enantiomer Synthesis (R)-Enantiomer Synthesis

D-Serine

Protection
(e.g., Benzyl Bromide)

O-Benzyl-D-Serine

Reduction
(e.g., LiAlH₄, NaBH₄)

(S)-2-Amino-3-benzyloxy-1-propanol

L-Serine

Protection
(e.g., Benzyl Bromide)

O-Benzyl-L-Serine

Reduction
(e.g., LiAlH₄, NaBH₄)

(R)-2-Amino-3-benzyloxy-1-propanol

Click to download full resolution via product page

Caption: Chiral pool synthesis from D- and L-serine.
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The choice of reducing agent is critical. Strong hydrides like lithium aluminum hydride (LiAlH₄)

are effective for reducing the carboxylic acid moiety to a primary alcohol. The reaction is

typically performed in an anhydrous ether solvent under an inert atmosphere to prevent

quenching of the highly reactive reducing agent.

Analytical Differentiation: Quantifying Enantiomeric
Purity
Distinguishing and quantifying enantiomers requires analytical techniques that interact with the

chiral nature of the molecules. Standard spectroscopic methods like IR and NMR will yield

identical spectra for both enantiomers in an achiral environment.[2][11]

Polarimetry
Polarimetry is the classical method for differentiating enantiomers.[3] It measures the rotation of

plane-polarized light as it passes through a solution of a chiral compound. The magnitude of

rotation is proportional to the concentration of the sample and the path length, as described by

Biot's Law.[3]

Experimental Protocol: Specific Rotation Measurement

Preparation: Accurately prepare a solution of the sample at a known concentration (e.g., 1

g/100 mL, or c=1) in a suitable solvent (e.g., methylene chloride).

Blank Measurement: Fill the polarimeter cell with the pure solvent and zero the instrument.

Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air

bubbles are present.

Data Acquisition: Measure the observed angle of rotation (α).

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where 'l' is

the path length in decimeters and 'c' is the concentration in g/mL.

Comparison: The (S)-enantiomer will produce a negative rotation, while the (R)-enantiomer

will produce a positive rotation of the same magnitude under identical conditions.[5]
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Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC is the gold standard for determining enantiomeric excess (ee). The method relies

on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers,

leading to different retention times.

Experimental Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g.,

Chiralcel OD, Chiralpak AD) are often effective for separating amino alcohol derivatives.

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a

nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio is

optimized to achieve baseline separation.

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable

baseline is achieved.

Sample Injection: Inject a dilute solution of the sample. It is advisable to first inject a racemic

(50:50) mixture to identify the retention times of both enantiomers.

Analysis: Inject the enantiomerically enriched sample.

Quantification: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the

enantiomeric excess using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] ×

100.

Sample Injection
(S/R Mixture)

Chiral HPLC Column
(Chiral Stationary Phase)

Mobile Phase UV Detector Chromatogram
(Separated Peaks)

Click to download full resolution via product page

Caption: Workflow for chiral HPLC analysis.
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Applications in Drug Discovery and Asymmetric
Synthesis
Both (S)- and (R)-2-Amino-3-benzyloxy-1-propanol are valuable intermediates, primarily used

as chiral building blocks.[1] Their bifunctional nature—possessing both an amine and a primary

alcohol—allows for versatile chemical modifications.[1] The stereocenter is typically

incorporated into the backbone of a larger target molecule, where its specific configuration is

essential for binding to a biological target like an enzyme or receptor.

Protease Inhibitors: The amino alcohol motif is common in inhibitors of aspartyl proteases,

such as those found in HIV. The stereochemistry of the hydroxyl and amino groups is critical

for mimicking the transition state of peptide hydrolysis and achieving potent inhibition.

Antiviral and Anticancer Agents: These building blocks are employed in the synthesis of

various therapeutic agents where precise spatial arrangement of functional groups dictates

biological activity.[1]

Chiral Auxiliaries: While less common for this specific molecule, similar amino alcohols can

be used as chiral auxiliaries to direct the stereochemical outcome of a reaction on a different

molecule.

The choice between the (S) or (R) enantiomer is dictated entirely by the stereochemistry of the

desired final product. A synthetic route designed for a specific drug target will have an absolute

requirement for one enantiomer over the other.

Safety and Handling
Both enantiomers are classified as corrosive and can cause severe skin burns and eye

damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles,

and a lab coat, is mandatory.

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust,

fumes, or vapors.[6]

Storage: Store in a cool, dry place (recommended 0-5°C) in a tightly sealed container under

an inert atmosphere.[6]
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Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations.[6]

Conclusion
(S)-2-Amino-3-benzyloxy-1-propanol and (R)-2-Amino-3-benzyloxy-1-propanol are

chemically identical in all aspects except for their stereochemistry. This single difference,

however, is profound. It manifests as opposite optical rotations and dictates their unique roles

in the stereospecific synthesis of pharmaceuticals. For the research scientist, understanding

the tools to synthesize, separate, and analyze these enantiomers—namely chiral pool

synthesis, polarimetry, and chiral chromatography—is fundamental. The ultimate selection of

one enantiomer over the other is a critical, target-driven decision that underscores the central

role of chirality in modern drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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